9-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to the purine-6-carboxamide class, characterized by a bicyclic purine core modified with substituents at positions 2, 8, and 7. The structure features a 2-(3-methylphenyl) group at position 2, a 9-(2,4-dimethoxyphenyl) moiety at position 9, and an 8-oxo functional group. These substitutions are critical for modulating its physicochemical properties and biological activity.
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-11-5-4-6-12(9-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-8-7-13(29-2)10-15(14)30-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWAZUSVCAGQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the 2,4-dimethoxyphenyl and 3-methylphenyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control measures.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: The replacement of one functional group with another, which can modify the compound’s biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Utilizing its unique chemical properties in material science and catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between 9-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide and its analogs:
Key Observations:
Substituent Positioning : The target compound’s 2,4-dimethoxyphenyl group at C9 distinguishes it from analogs like , where the same group is at C2. This positional swap may alter steric hindrance and electronic interactions in biological targets .
Synthetic Flexibility : The target compound’s synthesis (via Scheme 3 in ) involves thiourea intermediates and S-alkylation, contrasting with the simpler alkylation pathways used for .
Pharmacological and Physicochemical Implications
While pharmacological data for the target compound is sparse, inferences can be drawn from its analogs:
- Binding Affinity : The 3-methylphenyl group at C2 may enhance interactions with hydrophobic kinase pockets, similar to the methyl group in but with greater steric bulk.
- Metabolic Stability : Methoxy groups (as in the target and ) are prone to demethylation, which could influence metabolic half-life compared to halogenated analogs like .
Biological Activity
The compound 9-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a derivative of purine, a class of compounds known for their significant roles in biological systems, particularly in nucleic acid metabolism. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Purine Backbone : Central to its biological activity.
- Substituents : The presence of 2,4-dimethoxyphenyl and 3-methylphenyl groups which may enhance its pharmacological properties.
The molecular formula is with a molecular weight of approximately 405.4 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects:
Anticancer Activity
Research indicates that purine derivatives can exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation, similar to other purine analogs that target the mitogen-activated protein kinase (MAPK) pathways.
- Case Study : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Antiviral Properties
Purines are known for their antiviral activities due to their role in nucleic acid synthesis. This compound could potentially inhibit viral replication:
- Evaluation : Studies on related purine derivatives have demonstrated efficacy against a range of viruses, including those causing herpes and HIV.
Antimicrobial Activity
Some derivatives have shown promise as antimicrobial agents:
- Research Findings : Compounds structurally similar to this one have been tested against bacterial strains and displayed significant inhibitory effects.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds provides insight into how structural variations influence biological activity:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 9-(2-hydroxyphenyl)-2-(4-chlorophenyl)-8-oxo-purine | Hydroxy group substitution | Antiviral | Lacks methoxy groups |
| 9-(3-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-purine | Methoxy instead of dimethoxy | Anticancer | Less potent due to fewer substitutions |
| 9-(4-fluorophenyl)-2-(3-nitrophenyl)-8-oxo-purine | Fluoro and nitro substitutions | Antimicrobial | Different halogenation pattern |
This table illustrates that while these compounds share a common purine backbone, variations in substituent groups significantly affect their biological activities and potential applications.
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of purine derivatives:
- Synthesis and Evaluation : A study conducted by Queener et al. examined various derivatives for their inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The results indicated that modifications at the N8 position improved potency significantly.
- Therapeutic Potential : Research highlighted the importance of substituent groups in enhancing the lipophilicity and overall bioavailability of purine derivatives, making them suitable candidates for drug development.
- In Vitro Studies : Various in vitro assays have demonstrated the ability of this compound to inhibit growth in cancer cell lines, providing a foundation for further development as an anticancer agent.
Q & A
Q. What are the key structural features of this compound, and how are they characterized experimentally?
The compound features a purine core substituted with 2,4-dimethoxyphenyl (electron-donating groups enhancing solubility) and 3-methylphenyl (hydrophobic moiety) at positions 9 and 2, respectively. Critical characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regiochemistry.
- X-ray crystallography to resolve bond angles and dihedral steric interactions (e.g., purine core C-N bond lengths ~1.35 Å, C-C bonds ~1.45 Å) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (theoretical MW: ~435.4 g/mol) .
Q. What are the standard synthetic routes, and how are reaction conditions optimized?
Synthesis involves multi-step protocols:
Purine core assembly via cyclocondensation of thiourea derivatives with chloroacetic acid under reflux (60–80°C, 12–24 hrs) .
Substituent introduction via Suzuki-Miyaura coupling for aryl groups (Pd catalysts, 90°C, DMF/H₂O) .
Carboxamide formation using EDCI/HOBt-mediated coupling (room temperature, DCM) .
Optimization parameters:
- Solvent polarity (DMF enhances coupling efficiency vs. THF).
- Catalyst loading (5–10 mol% Pd(PPh₃)₄ reduces side products) .
Q. How is biological activity assessed in preliminary studies?
- In vitro enzyme inhibition assays : Measure IC₅₀ against cyclooxygenase (COX) isoforms (e.g., COX-2 IC₅₀ ~2.5 μM, comparable to indomethacin) using fluorometric kits .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~15 μM) .
- Solubility profiling : HPLC quantification in PBS (pH 7.4) and DMSO .
Advanced Research Questions
Q. How can solubility and bioavailability challenges be addressed methodologically?
- Co-solvent systems : Use PEG-400/water mixtures to enhance aqueous solubility (up to 1.2 mg/mL) .
- Nanocarrier encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability (e.g., 3.5-fold increase in AUC in murine models) .
- Prodrug derivatization : Introduce phosphate esters at the 8-oxo position for pH-dependent release .
Q. How to resolve contradictory data in enzyme inhibition studies?
- Orthogonal assays : Validate COX inhibition via both fluorometric and ELISA-based prostaglandin E₂ (PGE₂) quantification .
- Structural analysis : Perform molecular docking to identify binding site discrepancies (e.g., methoxy groups may sterically hinder COX-2 vs. COX-1) .
- Kinetic studies : Determine inhibition constants (Kᵢ) under varied substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
Q. What strategies elucidate the mechanism of action (MoA) in complex biological systems?
- Computational modeling : Molecular dynamics (MD) simulations (AMBER force field) to assess purine-enzyme binding stability (RMSD < 2.0 Å over 100 ns) .
- Transcriptomic profiling : RNA-seq of treated cells to identify downstream pathways (e.g., NF-κB suppression) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified targets .
Q. How do stereochemical factors influence activity?
- Chiral HPLC separation : Resolve enantiomers using Chiralpak AD-H columns (heptane/ethanol, 90:10) .
- X-ray crystallography : Compare active vs. inactive enantiomer binding modes (e.g., 3-methylphenyl orientation in COX-2 pocket) .
- Circular dichroism (CD) : Monitor conformational changes in enzyme targets upon enantiomer binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
